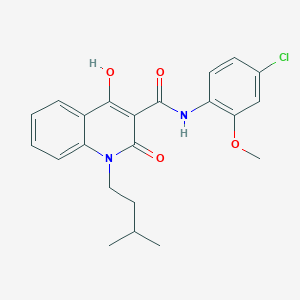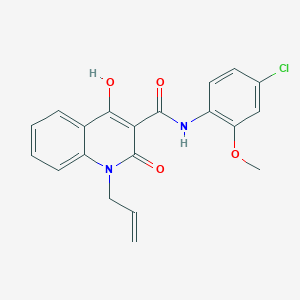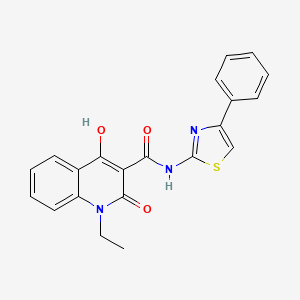
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide, also known as AT-101, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide functions as a pan-Bcl-2 inhibitor, meaning that it targets a family of proteins that regulate apoptosis. Bcl-2 proteins are overexpressed in many cancer cells, allowing them to evade apoptosis and continue to proliferate. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide binds to these proteins, disrupting their function and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has been shown to have other biochemical and physiological effects. This compound has been found to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has several advantages for use in lab experiments. This compound is commercially available and has been extensively studied, making it a reliable tool for researchers. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has also been shown to be effective in inducing apoptosis in cancer cells, making it a useful compound for studying the mechanisms of cell death. However, there are some limitations to the use of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide in lab experiments. This compound is not selective for cancer cells and can induce apoptosis in normal cells as well. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide also has a short half-life in vivo, meaning that it may not be effective in treating cancers in animal models.
Zukünftige Richtungen
There are several future directions for research on 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide. One area of interest is the development of more selective Bcl-2 inhibitors that can target specific Bcl-2 proteins. This could potentially reduce the side effects of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide and make it a more effective cancer treatment. Another area of interest is the investigation of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for more studies on the pharmacokinetics of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide and its efficacy in animal models of cancer.
Synthesemethoden
The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide involves the reaction of 4-hydroxycoumarin and 2-aminothiazole in the presence of a catalyst. The resulting product is then purified and converted to the hydrobromide salt form. The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide can induce apoptosis, or programmed cell death, in cancer cells. This compound has been investigated in a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one hydrobromide has also been studied in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-4-hydroxychromen-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3S.BrH/c13-12-14-7(5-18-12)9-10(15)6-3-1-2-4-8(6)17-11(9)16;/h1-5,15H,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHMFMAOYTXHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C3=CSC(=N3)N)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-thiazol-4-yl)-4-hydroxychromen-2-one hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)




![4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
![methyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913887.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)
![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)


![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)

![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)